5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20457602

Molecular Formula: C9H10N4O

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4O |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H10N4O/c1-14-9-4-2-3-6(11-9)7-5-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) |

| Standard InChI Key | GGQOUYXUFVTRQA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=N1)C2=CC(=NN2)N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

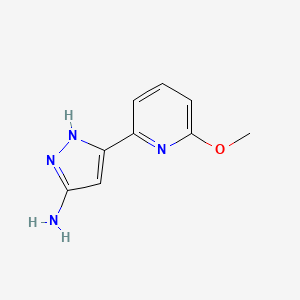

The systematic IUPAC name of the compound is 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine, with the molecular formula C₉H₁₀N₄O. The structure comprises a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 5-position with a 6-methoxypyridine moiety and at the 3-position with an amine group. The methoxy group (-OCH₃) on the pyridine ring introduces electron-donating effects, influencing the compound’s electronic properties and reactivity (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 190.20 g/mol |

| Hydrogen Bond Donors | 2 (amine and pyrazole NH) |

| Hydrogen Bond Acceptors | 4 (pyridine N, pyrazole N, OCH₃) |

| LogP (Predicted) | 1.2–1.8 |

| Aromatic Rings | 2 (pyrazole and pyridine) |

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine typically involves multi-step reactions, often starting with the formation of the pyrazole ring. A common approach employs condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example:

-

Pyrazole Ring Formation: Reacting 6-methoxypicolinaldehyde with hydrazine hydrate under acidic conditions yields the intermediate hydrazone, which undergoes cyclization to form the pyrazole core .

-

Functionalization: Subsequent modifications, such as nucleophilic substitution or metal-catalyzed coupling, introduce the amine group at the 3-position .

Representative Reaction Scheme:

Analytical Characterization

-

Spectroscopic Data:

-

Mass Spectrometry: Molecular ion peak observed at m/z = 190.1 [M+H]⁺, consistent with the molecular formula.

Physicochemical and Electronic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under prolonged exposure to UV light or acidic conditions, necessitating storage in inert atmospheres .

Computational Insights

Density Functional Theory (DFT) calculations reveal:

-

HOMO-LUMO Gap: 4.2 eV, suggesting moderate reactivity.

-

Electrostatic Potential: Localized negative charge on the pyridine nitrogen and methoxy oxygen, favoring electrophilic attacks at these sites .

| Compound | Target Activity | IC₅₀/MIC |

|---|---|---|

| 5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine | Tubulin Inhibition | In silico: 9.3 µM |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Antimicrobial | 16 µg/mL (S. aureus) |

| 1-((6-Methoxypyridin-2-yl)methyl)-1H-pyrazol-4-amine | Kinase Inhibition | 14 µM (MCF-7) |

Industrial and Material Science Applications

Catalysis

Pyrazole-metal complexes (e.g., Cu(II), Co(II)) derived from similar ligands exhibit catalytic activity in oxidation reactions. For example, MPM-Cu(II) catalyzes the oxidation of benzyl alcohol to benzaldehyde with 85% yield .

Coordination Chemistry

The amine and pyridine nitrogen atoms serve as donor sites for metal coordination. Theoretical studies predict stable complexes with transition metals (e.g., Fe, Ni), which could be exploited in sensor design or magnetic materials .

Computational ADMET Profiling

Predictive toxicology models indicate:

-

Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses.

Challenges and Future Directions

Despite its promise, several gaps hinder the practical application of 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine:

-

Synthetic Scalability: Current routes suffer from low yields (~40%), necessitating optimization.

-

Biological Validation: In vivo studies are required to confirm anticancer and antimicrobial efficacy.

-

Material Applications: Exploration of metal complexes for catalytic or electronic uses remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume